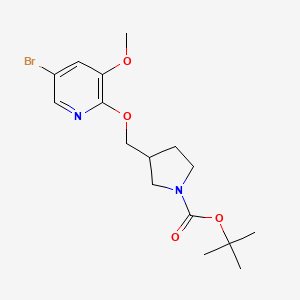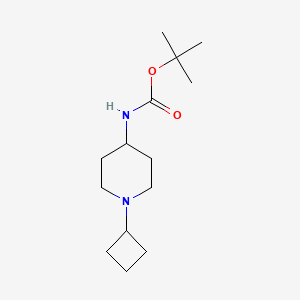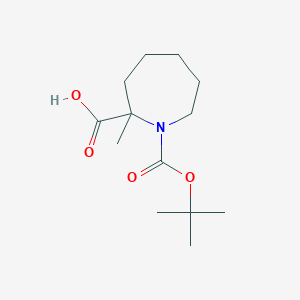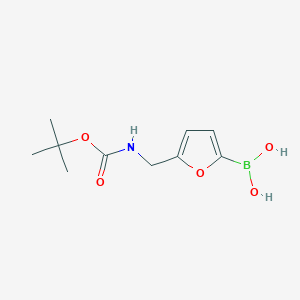
3-Benzyl-1-cyclopropylpiperazine
Overview
Description
3-Benzyl-1-cyclopropylpiperazine (BCPP) is a nitrogen-based organic compound that belongs to the piperazine family. It has a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Benzyl-1-cyclopropylpiperazine, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Benzyl-1-cyclopropylpiperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group and a cyclopropyl group .Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including compounds like 3-Benzyl-1-cyclopropylpiperazine, have been studied for their extensive pre-systemic and systemic metabolism, leading to various 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, with some having affinities for other neurotransmitter receptors. The extensive distribution in tissues, including the brain, and their transformation by CYP2D6-dependent oxidation, highlight the complex metabolic pathways and potential pharmacological actions of these derivatives (S. Caccia, 2007).
Phenylpiperazine Derivatives: A Patent Review
Phenylpiperazine subunits, akin to 3-Benzyl-1-cyclopropylpiperazine, demonstrate versatility in medicinal chemistry, particularly in the treatment of CNS disorders. The review suggests new research fields for N-phenylpiperazine derivatives beyond their established "druglikeness" in CNS structures, indicating the potential for these compounds in various therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Chemistry and Biological Activity of New 3-Benzazepines
This research focuses on the structure-activity relationships of 3-benzazepines, similar in structural complexity to 3-Benzyl-1-cyclopropylpiperazine. The study found that certain 3-benzazepines exhibit cytotoxicity to human promyelotic leukemia HL-60 cells, indicating their potential for pharmacological application in cancer treatment (M. Kawase, S. Saito, N. Motohashi, 2000).
Synthesis, Characterization, and Application of Salicylic Acid Derivatives
A novel salicylic acid derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, showcases the potential of structurally similar compounds to 3-Benzyl-1-cyclopropylpiperazine for substituting common drugs like acetylsalicylic acid. This review highlights the drug development process, emphasizing the importance of understanding the pharmacokinetics, metabolism, and potential activities of such compounds (Yudy Tjahjono et al., 2022).
Pharmacokinetics, Metabolism, and Interactions of Acid Pump Inhibitors
This study provides insights into the metabolism of drugs like omeprazole, lansoprazole, and pantoprazole, which share metabolic pathways with arylpiperazine derivatives. Understanding the enzyme systems involved in the metabolism of these drugs can shed light on potential interactions and effects of compounds like 3-Benzyl-1-cyclopropylpiperazine (T. Andersson, 1996).
properties
IUPAC Name |
3-benzyl-1-cyclopropylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-13-11-16(9-8-15-13)14-6-7-14/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRABLAVRKDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)






![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)
